

# Application Notes and Protocols for Measuring p300 Activity Following C646 Inhibition

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## Compound of Interest

Compound Name: C646

Cat. No.: B1668185

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the histone acetyltransferase (HAT) activity of p300 following inhibition with **C646**, a selective and competitive inhibitor. The protocols outlined below are essential for researchers investigating the role of p300 in various biological processes and for professionals in drug development targeting p300/CBP for therapeutic intervention.

## Introduction to p300 and C646

The E1A binding protein p300 (also known as EP300 or KAT3B) is a crucial transcriptional co-activator with intrinsic histone acetyltransferase (HAT) activity. By acetylating histones and other proteins, p300 plays a pivotal role in regulating gene expression, cell cycle progression, DNA damage response, and apoptosis. Dysregulation of p300 activity is implicated in various diseases, including cancer.

**C646** is a potent and selective small molecule inhibitor of p300 HAT activity.<sup>[1]</sup> It acts as a competitive inhibitor with respect to acetyl-CoA, with a reported inhibitory constant (K<sub>i</sub>) of 400 nM in cell-free assays.<sup>[1][2][3]</sup> **C646** is a valuable tool for elucidating the specific functions of p300's catalytic activity in cellular processes.

## Quantitative Data Summary

The following tables summarize key quantitative data for the p300 inhibitor **C646**, providing a reference for experimental design.

Table 1: In Vitro Inhibition Data for **C646**

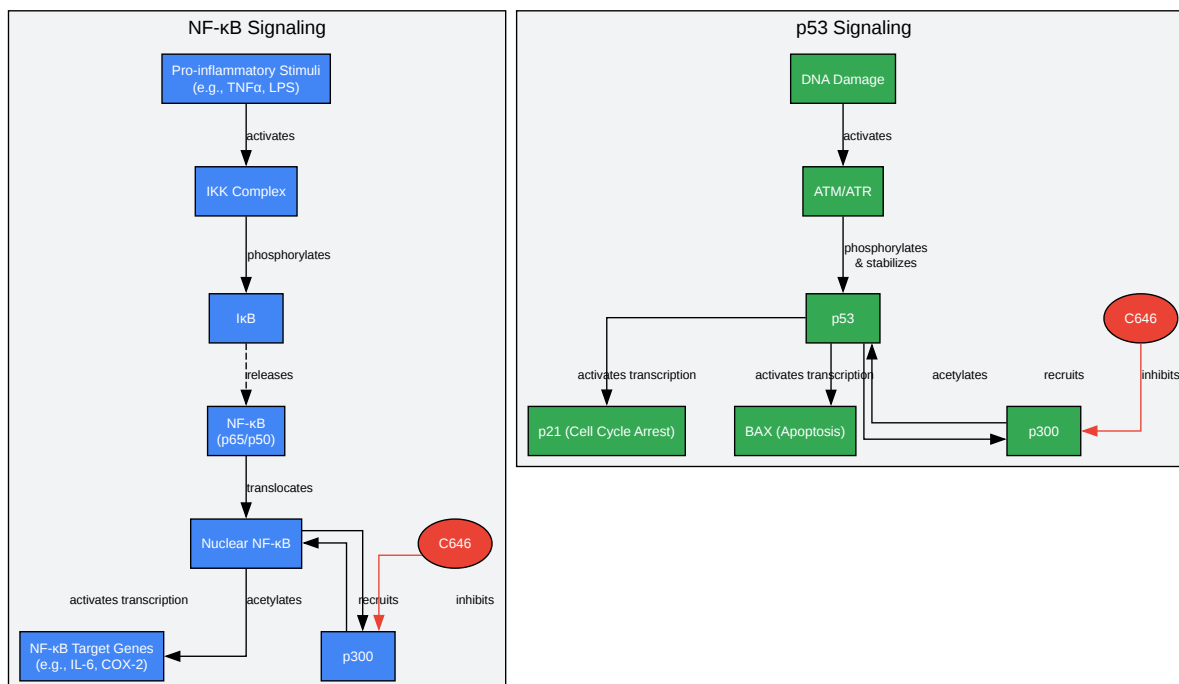
Parameter	Value	Assay Conditions	Reference(s)
Ki	400 nM	Cell-free p300 HAT assay, competitive with acetyl-CoA	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
IC50	~9 µM	In vitro p300 HAT domain acetyltransferase assay	<a href="#">[4]</a>

Table 2: Cellular Activity of **C646**

Cell Line	Effective Concentration	Observed Effect	Reference(s)
Prostate Cancer Cells (LNCaP, LAPC-4, PC3, Du145)	20 $\mu$ M	Induction of apoptosis, decreased PSA secretion	[5]
Human Peritoneal Mesothelial Cells (HPMCs)	10-40 $\mu$ M	Down-regulation of histone H3 acetylation	[6]
Mouse Embryo Maxillary Mesenchyme (MEMM) cells	15 $\mu$ M	Significant decrease in H3K9 acetylation	[7]
Acute Myeloid Leukemia (AML) cells	Lower doses (unspecified)	Inhibition of proliferation, induction of apoptosis	[8]
Non-small cell lung carcinoma (NSCLC) cells	10 $\mu$ M	Radiosensitization	[1]
Melanoma Cells	Not specified	Inhibition of cell cycle progression, induction of senescence	[9]

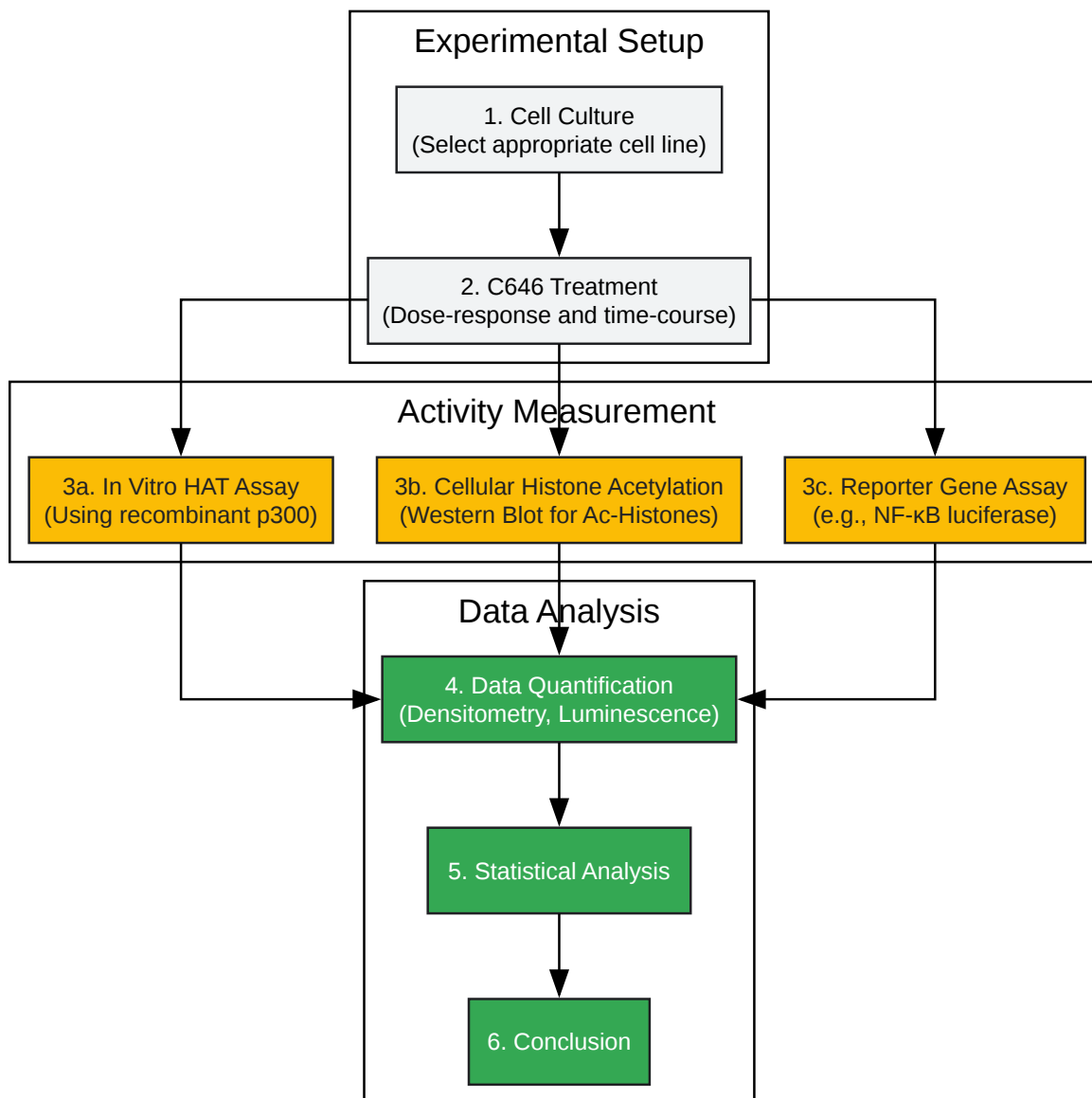
## Signaling Pathways and Experimental Workflow Visualizations

To facilitate a deeper understanding, the following diagrams illustrate key signaling pathways involving p300 and a typical experimental workflow for studying p300 inhibition.



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### p300 Signaling Pathways



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